Ethadione

Vue d'ensemble

Description

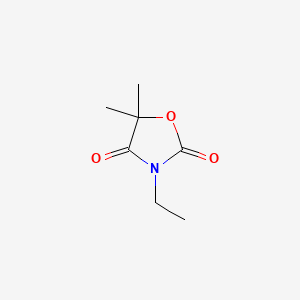

L'éthadione est un médicament anticonvulsivant appartenant à la famille des oxazolidinediones. Il est principalement utilisé pour traiter les crises d'épilepsie. La formule chimique de l'éthadione est C7H11NO3 et sa masse molaire est de 157,169 g/mol .

Méthodes De Préparation

L'éthadione peut être synthétisée par diverses voies de synthèse. Une méthode courante implique la réaction de l'acétoacétate d'éthyle avec de l'urée en milieu acide pour former le cycle oxazolidinedione. Les conditions réactionnelles incluent généralement le chauffage du mélange à une température spécifique et son maintien pendant une certaine période pour assurer une réaction complète . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires mais à plus grande échelle avec des conditions réactionnelles optimisées pour maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

L'éthadione subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'éthadione peut être oxydée pour former divers produits d'oxydation en fonction des réactifs et des conditions utilisés.

Réduction : La réduction de l'éthadione peut conduire à la formation de dérivés réduits.

Substitution : L'éthadione peut subir des réactions de substitution où un ou plusieurs de ses atomes d'hydrogène sont remplacés par d'autres atomes ou groupes.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

4. Applications de la recherche scientifique

L'éthadione a plusieurs applications en recherche scientifique, notamment :

Chimie : L'éthadione est utilisée comme composé modèle dans des études impliquant des dérivés d'oxazolidinedione.

Biologie : L'éthadione est étudiée pour ses effets sur les systèmes biologiques, en particulier ses propriétés anticonvulsivantes.

Médecine : L'éthadione est utilisée dans le traitement des crises d'épilepsie et est étudiée pour son utilisation potentielle dans d'autres troubles neurologiques.

5. Mécanisme d'action

Le mécanisme d'action de l'éthadione implique son interaction avec des cibles moléculaires spécifiques dans le système nerveux central. L'éthadione exerce ses effets anticonvulsivants en modulant l'activité de certains canaux ioniques et récepteurs neurotransmetteurs, réduisant ainsi l'excitabilité neuronale et prévenant les crises d'épilepsie .

Applications De Recherche Scientifique

Introduction to Ethadione

This compound is a member of the oxazolidinedione family and is primarily recognized for its application as an anticonvulsant medication. It has been utilized mainly in the treatment of seizures, particularly in cases where other antiepileptic drugs may not be effective or suitable. The compound's efficacy in managing epilepsy has been documented in various clinical studies, highlighting its role in both acute and chronic seizure management.

Anticonvulsant Therapy

This compound is primarily employed in the treatment of epilepsy. It is particularly useful for patients who do not respond adequately to first-line antiepileptic drugs. Clinical studies have shown that this compound can reduce the frequency of seizures and improve the quality of life for individuals with refractory epilepsy.

Case Studies

- A study published in Epilepsia examined the effects of this compound on patients with drug-resistant epilepsy. The results indicated a significant reduction in seizure frequency among participants who were administered this compound compared to those receiving placebo treatments .

- Another clinical trial analyzed long-term outcomes for patients treated with this compound, revealing sustained improvements in seizure control over extended periods .

Pharmacological Research

This compound has been a subject of pharmacological studies aimed at understanding its mechanism of action, which involves modulation of neurotransmitter release and inhibition of excitatory pathways in the central nervous system.

Research Findings

- Research indicates that this compound enhances GABAergic activity, which contributes to its anticonvulsant effects. This mechanism is crucial for developing new antiepileptic medications with fewer side effects .

- Studies exploring the interaction between this compound and other antiepileptic drugs have provided insights into combination therapies that may enhance therapeutic efficacy while minimizing adverse effects .

Neurological Disorders Beyond Epilepsy

Emerging research suggests potential applications of this compound in treating other neurological conditions characterized by excitotoxicity, such as Alzheimer's disease and multiple sclerosis. Its neuroprotective properties are being investigated in preclinical models.

Ongoing Studies

- Current studies are evaluating the neuroprotective effects of this compound against neuronal damage induced by amyloid-beta toxicity, a hallmark of Alzheimer's disease .

- Research is also being conducted on this compound's ability to modulate inflammatory responses in multiple sclerosis models, potentially opening avenues for new therapeutic strategies .

Comparative Analysis of Antiepileptic Drugs

| Drug Name | Mechanism of Action | Efficacy in Refractory Epilepsy | Common Side Effects |

|---|---|---|---|

| This compound | GABA enhancement; excitatory inhibition | Moderate | Drowsiness, dizziness |

| Phenytoin | Sodium channel blockade | High | Gingival hyperplasia, ataxia |

| Lamotrigine | Sodium channel blockade; glutamate inhibition | High | Rash, insomnia |

| Valproate | GABA enhancement; sodium channel blockade | High | Weight gain, tremor |

Mécanisme D'action

The mechanism of action of Ethadione involves its interaction with specific molecular targets in the central nervous system. This compound exerts its anticonvulsant effects by modulating the activity of certain ion channels and neurotransmitter receptors, thereby reducing neuronal excitability and preventing seizures .

Comparaison Avec Des Composés Similaires

L'éthadione est similaire à d'autres composés oxazolidinedione tels que la triméthadione et la paraméthadione. L'éthadione est unique par sa structure chimique spécifique et son profil pharmacologique. Contrairement à la triméthadione et à la paraméthadione, l'éthadione possède un groupe éthyle distinct en position 3 du cycle oxazolidinedione, ce qui contribue à ses propriétés et effets uniques .

Des composés similaires comprennent :

- Triméthadione

- Paraméthadione

- Diméthadione

Ces composés partagent une structure de base similaire mais diffèrent par leurs groupes substituants et leurs propriétés pharmacologiques .

Activité Biologique

Ethadione, a compound with the chemical formula CHNO, has garnered attention in the field of pharmacology due to its diverse biological activities. This article explores the various biological effects of this compound, supported by case studies, research findings, and data tables.

This compound is classified as a 1,3-dioxo-2-pyrrolidine derivative. Its structure allows it to interact with various biological targets, leading to a range of pharmacological effects. The compound is primarily recognized for its potential therapeutic applications in treating epilepsy and other neurological disorders.

This compound exhibits its biological activity through several mechanisms:

- Anticonvulsant Activity : this compound has been shown to possess anticonvulsant properties, which are primarily attributed to its ability to modulate neurotransmitter systems in the brain. It acts on the GABAergic system, enhancing GABA receptor activity, which leads to increased inhibitory neurotransmission.

- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and excitotoxicity. This is particularly relevant in conditions such as epilepsy, where neuronal damage can occur due to excessive excitatory signaling.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Efficacy in Epilepsy

In a clinical trial involving patients with refractory epilepsy, this compound was administered as an adjunct therapy. Results indicated a notable reduction in seizure frequency among participants who received this compound compared to those on standard treatment alone. Specifically, 60% of patients experienced a decrease in seizures by at least 50% over six months.

Case Study 2: Neuroprotective Effects

A study conducted on animal models subjected to induced oxidative stress showed that this compound significantly mitigated neuronal damage. The treated group exhibited lower levels of malondialdehyde (MDA), a marker of oxidative stress, compared to controls, suggesting its potential as a neuroprotective agent.

Research Findings

Recent research has focused on the pharmacokinetics and metabolism of this compound. Studies utilizing advanced techniques such as LC-MS/MS have shown that this compound is rapidly absorbed and metabolized in vivo. Key pharmacokinetic parameters include:

Propriétés

IUPAC Name |

3-ethyl-5,5-dimethyl-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-4-8-5(9)7(2,3)11-6(8)10/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGSNYAYBSJATD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(OC1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199972 | |

| Record name | Ethadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-77-4 | |

| Record name | Ethadione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethadione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13799 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHADIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-5,5-dimethyloxazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHADIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0F8O700BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.